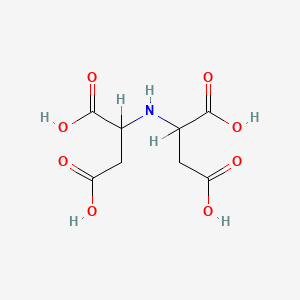

2,2'-azanediyldisuccinic acid

Übersicht

Beschreibung

2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2'-azanediyldisuccinic acid can be synthesized by reacting maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of a concentrated disodium maleate solution, to which ammonia is added at temperatures ranging from 90 to 145°C. Excess water and ammonia are then distilled off to obtain an aqueous solution containing about 34% tetrasodium iminodisuccinate .

Industrial Production Methods: In industrial settings, the synthesis of imidodisuccinic acid involves similar steps but on a larger scale. The process may include spray-drying to obtain a solid mixture consisting of tetrasodium iminodisuccinate salts and other by-products. The by-products do not affect the complexing capacity or biodegradability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2'-azanediyldisuccinic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Chelation: Typically involves metal ions like calcium, magnesium, and iron.

Oxidation/Reduction: Conditions may vary depending on the specific application and desired outcome.

Major Products: The primary products of these reactions are metal-imidodisuccinate complexes, which are used in various applications, including agriculture and industrial cleaning .

Wissenschaftliche Forschungsanwendungen

2,2'-azanediyldisuccinic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.

Wirkmechanismus

2,2'-azanediyldisuccinic acid exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process helps in the regulation of metal ion availability and reduces metal-mediated oxidative stress. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Vergleich Mit ähnlichen Verbindungen

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Diethylenetriaminepentaacetic acid (DTPA)

Comparison: 2,2'-azanediyldisuccinic acid is unique due to its higher biodegradability and lower environmental toxicity compared to EDTA and NTA. While EDTA and DTPA are strong chelating agents, they are not fully biodegradable and have environmental drawbacks. This compound offers a more sustainable and eco-friendly alternative .

Eigenschaften

CAS-Nummer |

7408-20-0 |

|---|---|

Molekularformel |

C8H11NO8 |

Molekulargewicht |

249.17 g/mol |

IUPAC-Name |

2-(1,2-dicarboxyethylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

InChI-Schlüssel |

PQHYOGIRXOKOEJ-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

| 131669-35-7 | |

Synonyme |

IDS cpd iminodisuccinate iminodisuccinic acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)

![(2S)-3-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid](/img/structure/B1207625.png)